

Technical Support Center: C15H17BrN6O3 (GSK2256098)

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Compound of Interest

Compound Name: C15H17BrN6O3

Cat. No.: B15173474

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound **C15H17BrN6O3**, a potent kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **C15H17BrN6O3** and what is its primary target?

A1: **C15H17BrN6O3** is the chemical formula for the compound GSK2256098. It is a highly selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.

Q2: What are the potential off-target effects of GSK2256098?

A2: While GSK2256098 is highly selective for FAK, like many kinase inhibitors, it can exhibit off-target activity, particularly at higher concentrations.[1][2] Potential off-targets may include other kinases with structurally similar ATP-binding pockets.[1][3] Off-target effects can lead to unintended biological consequences, making it crucial to perform thorough selectivity profiling.[4][5]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is critical for obtaining reliable and interpretable data.[6] Key strategies include:

- Use the lowest effective concentration: Determine the IC50 for FAK inhibition in your system and use a concentration that is sufficient to inhibit the target without engaging off-targets.
- Perform dose-response curves: This will help you understand the concentration at which you see the desired on-target effect and where off-target effects may begin to appear.
- Use appropriate controls: Include negative controls (vehicle-treated) and positive controls (known FAK inhibitors with different selectivity profiles) in your experiments.
- Conduct kinase selectivity profiling: Screen GSK2256098 against a broad panel of kinases to identify potential off-targets.^[4]
- Validate findings with a secondary inhibitor: Use a structurally distinct FAK inhibitor to confirm that the observed phenotype is due to FAK inhibition and not an off-target effect of GSK2256098.

Q4: What are some common issues encountered when working with GSK2256098?

A4: Common issues include:

- Compound precipitation: GSK2256098 may have limited solubility in aqueous solutions. Ensure proper dissolution in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
- Inconsistent results: This can be due to variations in cell density, passage number, or inhibitor concentration. Maintain consistent experimental conditions to ensure reproducibility.^[7]
- Unexpected cellular toxicity: At high concentrations, off-target effects can lead to cytotoxicity. Perform cell viability assays to determine the optimal working concentration.

Troubleshooting Guides

Guide 1: Unexpected Phenotype or Lack of Effect

Symptom	Possible Cause	Suggested Solution
No observable effect on FAK signaling	1. Inactive compound: The compound may have degraded. 2. Insufficient concentration: The concentration used may be too low to inhibit FAK in your specific cell line or assay. 3. Assay conditions: The assay may not be optimized for detecting FAK inhibition.	1. Use a fresh stock of GSK2256098. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Validate your assay with a known FAK activator or a positive control inhibitor.
Phenotype is inconsistent with FAK inhibition	1. Off-target effects: The observed phenotype may be due to the inhibition of an unintended kinase.[8] 2. Cellular context: The role of FAK can be highly dependent on the cell type and signaling environment.	1. Perform a kinase selectivity screen to identify potential off-targets. 2. Use a structurally different FAK inhibitor to see if the same phenotype is observed. 3. Consult the literature for the known roles of FAK in your specific cell model.
High cell death at working concentration	1. Off-target toxicity: The inhibitor may be affecting kinases essential for cell survival. 2. On-target toxicity: Inhibition of FAK itself can induce apoptosis in some cell types.	1. Lower the concentration of GSK2256098. 2. Perform a cell viability assay (e.g., MTS or Annexin V staining) to distinguish between general toxicity and FAK-mediated apoptosis.

Guide 2: Data Interpretation and Validation

Question	Recommended Action	Rationale
How do I confirm that GSK2256098 is engaging FAK in my cells?	Perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay.[5]	These assays directly measure the binding of the inhibitor to its target within the complex cellular environment, providing strong evidence of on-target activity.[4]
How can I be sure my results are not due to off-target effects?	1. Rescue experiment: If possible, express a drug-resistant mutant of FAK and see if it reverses the effect of the inhibitor. 2. Orthogonal approach: Use a non-pharmacological method, such as siRNA or CRISPR-Cas9, to deplete FAK and compare the phenotype to that of GSK2256098 treatment.	These methods provide independent lines of evidence to support the conclusion that the observed effects are specifically due to the inhibition of FAK.
What does the kinase selectivity profile tell me?	The selectivity profile provides a ratio of the inhibitor's potency for its intended target versus other kinases. A higher selectivity index indicates a more specific inhibitor.[4]	Understanding the selectivity profile is crucial for interpreting experimental results and anticipating potential off-target effects.[3][9]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

This protocol provides a method for assessing the selectivity of GSK2256098 by measuring its binding to a panel of kinases.[10][11]

Materials:

- GSK2256098
- Panel of purified protein kinases
- SYPRO Orange dye
- Real-time PCR instrument with a thermal melt curve function
- Appropriate buffers for each kinase

Method:

- Prepare a stock solution of GSK2256098 in DMSO.
- In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified kinase, SYPRO Orange dye, and the appropriate buffer.
- Add GSK2256098 at various concentrations to the reaction mixtures. Include a DMSO-only control.
- Seal the plate and place it in the real-time PCR instrument.
- Run a thermal melt program, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of the SYPRO Orange dye.
- The binding of GSK2256098 will stabilize the kinase, resulting in an increase in the melting temperature (T_m).
- Analyze the data to determine the change in T_m (ΔT_m) for each kinase at different inhibitor concentrations. A significant ΔT_m indicates binding.

Data Presentation:

Kinase	IC50 (nM) for GSK2256098	Selectivity (Fold vs. FAK)
FAK	5	1
Kinase A	500	100
Kinase B	2,500	500
Kinase C	>10,000	>2,000

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if GSK2256098 is binding to FAK in a cellular context.

Materials:

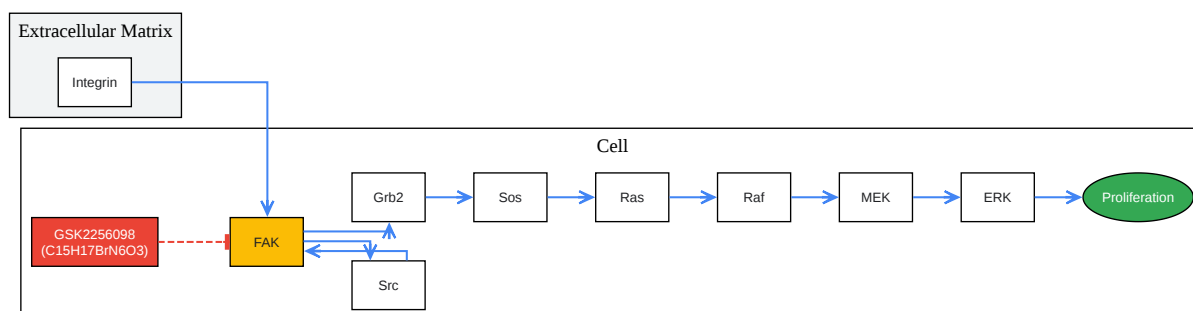
- Cells of interest
- GSK2256098
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Equipment for Western blotting
- Anti-FAK antibody

Method:

- Culture cells to the desired confluency.
- Treat cells with GSK2256098 at the desired concentration or with DMSO for the control group.
- After incubation, harvest the cells and resuspend them in PBS.

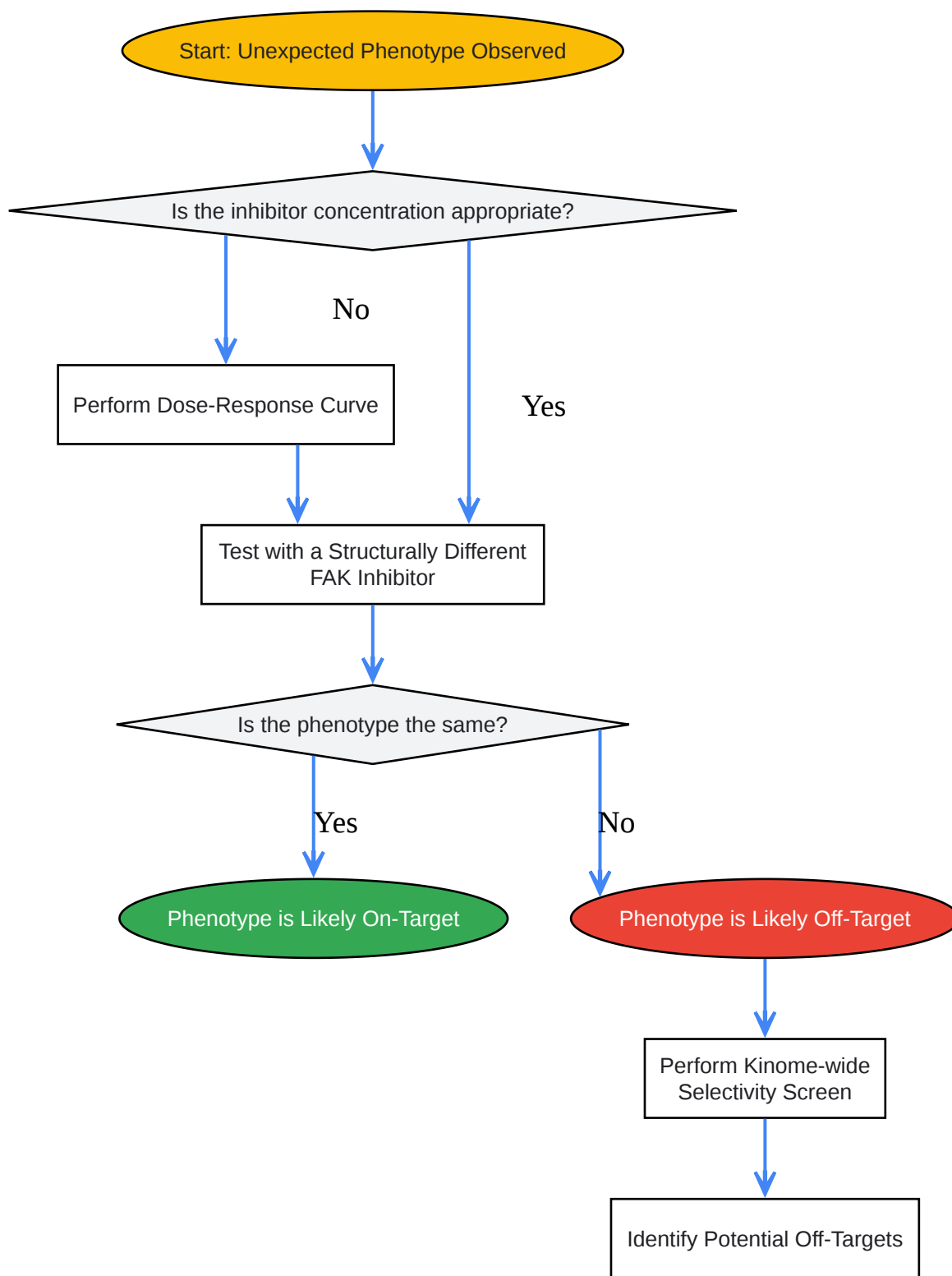
- Divide the cell suspension into several aliquots.
- Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).
- Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
- Analyze the soluble fraction by Western blotting using an anti-FAK antibody.
- The binding of GSK2256098 will stabilize FAK, leading to more soluble protein at higher temperatures compared to the control.

Visualizations



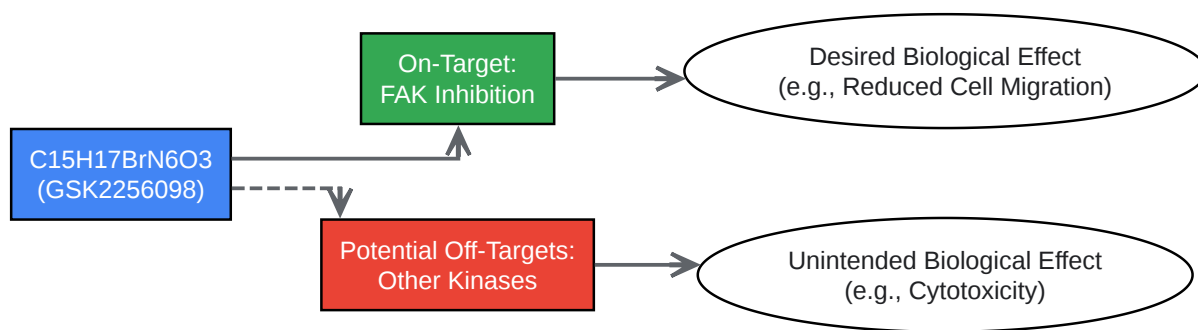
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Caption: FAK signaling pathway and the inhibitory action of GSK2256098.



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Caption: Troubleshooting workflow for unexpected phenotypes.



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Caption: Logical relationship of on-target and off-target effects.

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